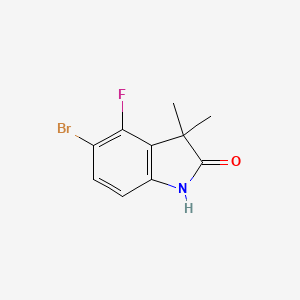![molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline](/img/structure/B8460166.png)
2-(Dibenzo[b,d]thiophen-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]thiophen-4-yl)aniline is an organic compound with the molecular formula C18H13NS and a molar mass of 275.37 g/mol . It is a solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)aniline can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the substitution of an aryl halide with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic compounds derived from aryl halides .
Análisis De Reacciones Químicas
2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of materials with unique optoelectronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Comparación Con Compuestos Similares
2-(Dibenzo[b,d]thiophen-4-yl)aniline can be compared with other similar compounds such as:
- Benzenamine, 2-(4-dibenzofuranyl)
- Benzenamine, 2-(4-dibenzoselenyl)
- Benzenamine, 2-(4-dibenzotelluryl)
These compounds share similar structures but differ in the heteroatoms present, which can influence their chemical properties and applications .
Propiedades
Fórmula molecular |
C18H13NS |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-dibenzothiophen-4-ylaniline |
InChI |
InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2 |
Clave InChI |
AWGHPVPZPWXNBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-4-phenylpyrido[2,3-d]pyrimidine](/img/structure/B8460084.png)

![Piperazine, 3-methyl-1-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B8460091.png)











